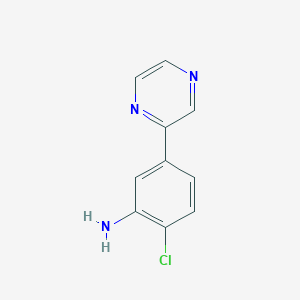
(6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone, also known as FPMP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of neuroscience. FPMP is a synthetic compound that acts as a potent and selective dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain.
作用機序
(6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone acts as a potent and selective dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain by blocking the reuptake of dopamine into presynaptic neurons. This results in an increase in the concentration of dopamine in the synaptic cleft, which can lead to increased dopamine signaling in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone are primarily due to its ability to increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and attention. Increased dopamine signaling in the brain can lead to improved mood, increased motivation, and improved cognitive function.
実験室実験の利点と制限
One advantage of using (6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone in lab experiments is its high potency and selectivity as a dopamine reuptake inhibitor. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using (6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone is its potential toxicity and side effects, which can be a concern when working with laboratory animals.
将来の方向性
There are several future directions for research on (6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone. One direction is to investigate its potential applications in the treatment of various neurological disorders such as ADHD, Parkinson's disease, and depression. Another direction is to study its mechanism of action in more detail to better understand how it affects dopamine signaling in the brain. Additionally, further research is needed to determine the safety and potential side effects of (6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone, especially in human subjects.
合成法
The synthesis of (6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone involves several steps that require the use of various reagents and solvents. The initial step involves the reaction of 3-fluoropyridine with 4-bromobenzaldehyde in the presence of a base to form 4-(3-fluoropyridin-4-yl)benzaldehyde. This intermediate is then reacted with 4-phenylpiperidine in the presence of a reducing agent to form (6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone. The final product is then purified using chromatography techniques.
科学的研究の応用
(6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has been studied extensively in the field of neuroscience for its potential applications in the treatment of various neurological disorders such as attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and depression. (6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has been shown to increase the levels of dopamine in the brain, which is a neurotransmitter that plays a crucial role in regulating mood, motivation, and attention.
特性
IUPAC Name |
(6-fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-16-7-6-15(12-19-16)17(21)20-10-8-14(9-11-20)13-4-2-1-3-5-13/h1-7,12,14H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHFNFDVCMDZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoropyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)
![N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine](/img/structure/B7577769.png)
![2-[4-(Methoxymethyl)piperidin-1-yl]propanamide](/img/structure/B7577776.png)
![3-[2-(1-Aminocyclopentyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B7577782.png)


![4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid](/img/structure/B7577799.png)
![1-[4-[2-(Methylamino)ethyl]piperidin-1-yl]-2-phenylpropan-2-ol](/img/structure/B7577811.png)
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7577822.png)
![1-[2-(Aminomethyl)-3-methylpiperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7577825.png)